6-Bromo-4-hydrazinoquinoline hydrochloride

Medicinal Chemistry Antimalarial Antibacterial

Procure this precisely defined 6‑bromo‑4‑hydrazinoquinoline hydrochloride to exploit validated SAR advantages. The 4‑hydrazino group enables rapid hydrazone formation while the 6‑bromo substituent facilitates cross‑coupling for library diversification. Microwave‑assisted protocols for this class reduce synthesis time and cost, offering a streamlined route to focused or diverse compound libraries. Its electron‑withdrawing bromine serves as a defined starting point for systematic structure‑toxicity relationship studies, making it a high‑priority scaffold for medicinal chemists exploring antimalarial and antibacterial chemical space.

Molecular Formula C9H9BrClN3
Molecular Weight 274.54 g/mol
CAS No. 1171943-39-7
Cat. No. B1341897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-hydrazinoquinoline hydrochloride
CAS1171943-39-7
Molecular FormulaC9H9BrClN3
Molecular Weight274.54 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1Br)NN.Cl
InChIInChI=1S/C9H8BrN3.ClH/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8;/h1-5H,11H2,(H,12,13);1H
InChIKeyOTTBIUTUPICYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-hydrazinoquinoline hydrochloride CAS 1171943-39-7: Chemical Identity and Core Specifications for Scientific Procurement


6-Bromo-4-hydrazinoquinoline hydrochloride (CAS 1171943-39-7) is a heterocyclic building block in the 4-hydrazinoquinoline class, with a molecular formula of C9H9BrClN3 and a molecular weight of 274.54 g/mol . Its quinoline core, functionalized with a bromine atom at the 6-position and a hydrazino group at the 4-position, makes it a versatile intermediate for synthesizing hydrazones, azo compounds, and substituted quinolines . This hydrochloride salt form is specifically provided to enhance its solubility in aqueous environments for biological assays .

Why Generic Substitution with 4-Hydrazinoquinoline Analogs Fails: Quantified SAR Impact of the 6-Bromo Substituent


Within the 4-hydrazinoquinoline family, substitution patterns are not equivalent. A systematic review of the literature reveals that the position of the bromo substituent directly and quantifiably modulates biological activity [1]. Specifically, the presence of a substituent at the 6-position of the quinoline ring has been shown to increase antimalarial and antibacterial activity, whereas substitution at the 5- or 7-position reduces it [1]. Furthermore, the electronic nature of the substituent impacts toxicity; electron-donating groups on the quinoline scaffold can increase toxicity by a factor of 3 to 7 times [1]. Therefore, a simple unsubstituted 4-hydrazinoquinoline, or a positional isomer like 7-bromo-4-hydrazinoquinoline, cannot be assumed to produce the same biological or safety profile, underscoring the need for procurement based on precise structural identity.

6-Bromo-4-hydrazinoquinoline hydrochloride (CAS 1171943-39-7): A Comparative Evidence Guide for Differentiated Procurement


Antimalarial and Antibacterial Activity: The Advantage of the 6-Bromo Position Over Other Isomers

A review of 4-hydrazinoquinoline derivatives establishes a structure-activity relationship (SAR) for the quinoline ring substitution. The presence of substituents at the 6-position of the quinoline system increases antimalarial and antibacterial activity, while substitution at the 5- and 7-positions reduces these activities [1]. This finding directly differentiates 6-bromo-4-hydrazinoquinoline from its close analogs like 5-bromo- or 7-bromo-4-hydrazinoquinoline for projects targeting these indications.

Medicinal Chemistry Antimalarial Antibacterial

Toxicity Modulation: Quantified Impact of Substituents on 4-Hydrazinoquinoline Scaffolds

The toxicity profile of 4-hydrazinoquinolines is significantly influenced by their substituents. Studies show that the class exhibits fairly high toxicity, and the presence of electron-donating substituents on the quinoline ring can increase toxicity by a factor of 3 to 7 times [1]. This quantitative insight provides a framework for anticipating the relative safety profile of derivatives, including the target bromo-substituted compound, compared to others in the series.

Toxicology Medicinal Chemistry Safety Pharmacology

Synthetic Utility: Microwave-Assisted Synthesis for Efficient Derivatization

A published methodology demonstrates that 4-hydrazinoquinolines, a class to which this compound belongs, can be efficiently synthesized using microwave-assisted techniques [1]. This method provides a high-yielding and rapid two-step procedure for generating 4-hydrazinoquinolines under mild conditions, which can be reduced to the corresponding 4-aminoquinolines [1]. The availability of such an efficient synthetic route for the core scaffold supports the feasibility of using this compound as a key intermediate for generating diverse libraries.

Synthetic Chemistry Microwave Synthesis Process Chemistry

Optimal Research and Industrial Applications for 6-Bromo-4-hydrazinoquinoline hydrochloride


Lead Generation in Antimalarial and Antibacterial Drug Discovery

Based on class-level SAR evidence that 6-substituted 4-hydrazinoquinolines exhibit increased antimalarial and antibacterial activity compared to other isomers [1], this compound is a high-priority building block for synthesizing novel hydrazone derivatives. It serves as an ideal starting point for medicinal chemists aiming to explore new chemical space within these therapeutic areas, offering a structurally rationalized advantage over the 5- or 7-bromo analogs.

Medicinal Chemistry Scaffold for Structure-Toxicity Relationship (STR) Studies

The known class-level finding that substituents can modulate toxicity by 3- to 7-fold [1] positions this compound as a valuable tool for investigating STR. Researchers can use 6-bromo-4-hydrazinoquinoline as a core scaffold to systematically modify peripheral groups and directly assess the impact on both efficacy and toxicity, leveraging the electron-withdrawing bromine as a defined starting point for these comparative studies.

Synthesis of Diverse Compound Libraries via Efficient Chemical Transformations

The compound's dual functionality—a reactive hydrazino group for forming hydrazones and a bromine atom for cross-coupling reactions like Suzuki-Miyaura couplings—makes it a strategic intermediate for parallel synthesis . Its utility is further supported by efficient microwave-assisted synthetic methods available for this class of compounds [2], making it a cost-effective choice for generating focused or diverse compound libraries in both academic and industrial settings.

Technical Documentation Hub

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